![molecular formula C22H20N6O4 B15102314 N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B15102314.png)
N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide
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Overview
Description
N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a complex organic compound with the molecular formula C26H20N6O4. This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with butanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~4~-bis[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide: Similar structure but with a nitro group, which may alter its reactivity and biological activity.
N’~1~,N’~4~-bis[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide:
Uniqueness
N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is unique due to its specific structural features, such as the presence of methyl groups and the indole moiety.
Biological Activity
N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a hydrazone derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two hydrazone linkages and indole moieties, which are often associated with biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Hydrazone Derivatives Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF7 | 20 |
N'~1~,N'~4~-bis[(3Z)-5-methyl...] | A549 | 10 |
Antimicrobial Activity
Hydrazones have also been evaluated for their antimicrobial properties. This compound demonstrated notable activity against both gram-positive and gram-negative bacteria in preliminary assays.
Table 2: Antimicrobial Activity of N'~1~,N'~4~-bis[(3Z)-5-methyl...]
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Hydrazones can intercalate with DNA, leading to the disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been reported, contributing to apoptosis in cancer cells.
- Enzyme Inhibition : Some studies suggest that hydrazones may inhibit key enzymes involved in cellular metabolism, further contributing to their anticancer and antimicrobial effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of hydrazone derivatives, including N'~1~,N'~4~-bis[(3Z)-5-methyl...]. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that this compound could serve as a lead structure for developing new antibiotics.
Properties
Molecular Formula |
C22H20N6O4 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]butanediamide |
InChI |
InChI=1S/C22H20N6O4/c1-11-3-5-15-13(9-11)19(21(31)23-15)27-25-17(29)7-8-18(30)26-28-20-14-10-12(2)4-6-16(14)24-22(20)32/h3-6,9-10,23-24,31-32H,7-8H2,1-2H3 |
InChI Key |
GONPKVJYVUTOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
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